N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-(2-(Diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a benzothiazole derivative featuring a thiophene-2-carboxamide core substituted with a diethylaminoethyl group and a 6-methylbenzo[d]thiazol-2-yl moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2.ClH/c1-4-21(5-2)10-11-22(18(23)16-7-6-12-24-16)19-20-15-9-8-14(3)13-17(15)25-19;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDBDHGPKILTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (CAS No. 1217043-08-7) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN3OS2, with a molecular weight of approximately 410.0 g/mol. The compound features a diethylamino group, a benzo[d]thiazole moiety, and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN3OS2 |
| Molecular Weight | 410.0 g/mol |
| CAS Number | 1217043-08-7 |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide; hydrochloride |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and thiophene moieties. For instance, derivatives similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have demonstrated significant inhibitory effects on various cancer cell lines.
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Inhibition of Cancer Cell Proliferation :
- Compounds structurally related to the target compound were evaluated against human cancer cell lines such as A431, A549, and HepG2. For example, one study reported that certain benzothiazole derivatives exhibited IC50 values as low as 1.2 nM against SKRB-3 cells, indicating potent anticancer activity .
- The mechanism of action often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.
- Mechanism of Action :
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity has been crucial in optimizing the efficacy of benzothiazole derivatives:
- Key Structural Features :
- The presence of electron-donating groups (like diethylamino) enhances solubility and bioavailability.
- The thiazole and thiophene rings contribute to the compound's ability to interact with biological targets effectively.
Case Studies
Several case studies have investigated the efficacy of this compound and its analogs:
- Study on Apoptosis Induction :
- Comparative Efficacy :
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride exhibit significant anticancer properties. The following points summarize key findings:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown promising results against various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, one study reported IC50 values as low as 1.2 nM against SKRB-3 cells, indicating potent anticancer activity .
- Mechanisms of Action : The mechanisms often involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment. The compound's structure plays a crucial role in its ability to interact with specific biological targets .
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial effects. Research indicates that derivatives of thiophene and benzothiazole exhibit notable antibacterial activity against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis.
- Antibacterial Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key insights include:
- Functional Groups : The presence of the diethylamino group enhances solubility and biological activity, while the thiophene and benzothiazole moieties contribute to its pharmacological properties .
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various thiazole and thiophene derivatives, including the target compound, evaluating their cytotoxicity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The results indicated that certain derivatives had significant cytotoxic effects on cancer cell lines .
- Antioxidant Activity : Another investigation focused on the antioxidant properties of thiophene derivatives, revealing that some compounds exhibited inhibition rates comparable to standard antioxidants like ascorbic acid .
- Drug Development Potential : The compound has been identified as a lead candidate for further development in drug discovery programs targeting cancer and bacterial infections, emphasizing the need for more comprehensive studies to explore its full therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzothiazole and heterocyclic derivatives. Key comparisons include:
A. Benzothiazole-Thiadiazole Hybrids ()
Compounds such as 4g–4j (Table 1) feature a 6-methylbenzo[d]thiazol-2-yl group linked to a 1,3,4-thiadiazole ring via a thioacetamide bridge. Unlike the target compound’s thiophene-2-carboxamide, these derivatives incorporate ureido-substituted thiadiazoles, which confer distinct electronic properties and hydrogen-bonding capabilities. For example:
B. Thiazolidinone Derivatives ()
Compounds 9–13 (e.g., 9: 90% yield, m.p. 186–187°C) contain a thiazolidinone core with substituted benzylidene or nitro-furyl groups. These lack the diethylaminoethyl side chain but share sulfur-rich heterocycles. The absence of the tertiary amine in 9–13 likely reduces solubility compared to the hydrochloride salt of the target compound .
C. Benzothiazole Carboxamides ()
Compound 21 (2-acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide) highlights the role of carboxamide substituents. The target compound’s diethylaminoethyl group may improve cellular uptake compared to 21’s sulfonamide-ethyl chain, which could influence pharmacokinetics .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Pharmacological and Functional Implications
- Solubility : The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., 4g , 9 ) in aqueous solubility, critical for drug delivery .
- Bioactivity : While 4g–4j exhibit antiproliferative effects, the target’s thiophene carboxamide and tertiary amine could modulate activity against different targets (e.g., kinases, GPCRs) .
Q & A
Q. What are the common synthetic routes for N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole-2-amine derivative with a thiophene-2-carbonyl chloride intermediate. Key steps include:
- Amide bond formation : Reacting 6-methylbenzo[d]thiazol-2-amine with thiophene-2-carbonyl chloride in acetonitrile under reflux (1–3 hours) to form the carboxamide core .
- Alkylation : Introducing the diethylaminoethyl group via nucleophilic substitution using N(2-chloroethyl)-N,N-diethylamine in the presence of a base (e.g., triethylamine) .
- Cyclization/purification : Cyclization in DMF with iodine as a catalyst, followed by recrystallization from ethanol to isolate the hydrochloride salt .
Optimization : Solvent polarity (acetonitrile vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents can improve yields (e.g., acetonitrile reflux yields ~87% in analogous syntheses) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR :
- Thiophene protons appear as doublets at δ 7.2–7.8 ppm (J = 3–5 Hz) .
- Benzo[d]thiazole C-6 methyl group shows a singlet at δ 2.4–2.6 ppm .
- Diethylaminoethyl protons resonate as a triplet (CH2N) at δ 2.8–3.0 ppm and a quartet (CH2CH3) at δ 1.1–1.3 ppm .
- FT-IR :
- Amide C=O stretch at 1670–1680 cm⁻¹ and thiophene C-S absorption at 650–700 cm⁻¹ confirm functional groups .
- Mass Spectrometry :
- Molecular ion peaks ([M+H]+) align with the calculated molecular weight (e.g., m/z ~448 for C20H24ClN3OS2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modifications to the benzo[d]thiazole (e.g., 6-position methyl vs. chloro) or diethylaminoethyl group to assess impact on bioactivity .
- Biological assays :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Computational docking : Use software like AutoDock to predict binding affinities for targets (e.g., bacterial DNA gyrase or human topoisomerase II) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
- Assay standardization : Replicate assays under identical conditions (e.g., pH, incubation time) to minimize variability .
- Meta-analysis : Compare data across studies (e.g., higher antitumor activity in analogs with electron-withdrawing groups on the benzothiazole vs. reduced activity in polar solvents ).
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify intermediates .
- Isotopic labeling : Use 13C-labeled reagents to trace carbon pathways during cyclization .
- Computational modeling : Gaussian simulations to map energy barriers for iodine-mediated cyclization steps .
Notes
- Avoided commercial sources (e.g., BenchChem) per user guidelines.
- Methodological focus ensures reproducibility for academic researchers.
- Advanced questions emphasize mechanistic and analytical rigor, addressing common challenges in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
